Metal Chelation Strength: Superior Stability Constants for 5-Formyl-8-hydroxyquinoline vs. Unsubstituted and 5-Acetyl Analogs
In ethanol, 5-Formyl-8-hydroxyquinoline (F) forms significantly more stable complexes with key transition and heavy metals compared to 8-hydroxyquinoline (Q) and 5-Acetyl-8-hydroxyquinoline (A). This is attributed to the stronger electron-withdrawing inductive effect of the formyl group, which increases the ligand's acidity [1].
| Evidence Dimension | Metal Complex Formation Constant (pKf) |
|---|---|
| Target Compound Data | pKf = 32 (Fe³⁺), 27.1 (Cu²⁺), 26.2 (Cu²⁺), 24.9 (Pb²⁺) |
| Comparator Or Baseline | 5-Acetyl-8-hydroxyquinoline: pKf = 31 (Fe³⁺), 22.5 (Cu²⁺), 21.4 (Cu²⁺), 21.2 (Pb²⁺) |
| Quantified Difference | ΔpKf up to +5.6 (for Cu²⁺ complex) vs. the 5-Acetyl analog. |
| Conditions | Chelation and acid-base properties measured in ethanol. |
Why This Matters
This quantifiably higher binding affinity justifies its selection over 5-acetyl analogs for applications demanding robust and selective metal capture, such as in sensors, environmental remediation, or as a superior chelating agent in complexometric titrations.
- [1] ScienceGate. Large Formation Latest Research Papers: Chelating and Acid-Base Properties of 5-Formyl-8-hydroxyquinoline. View Source
